(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

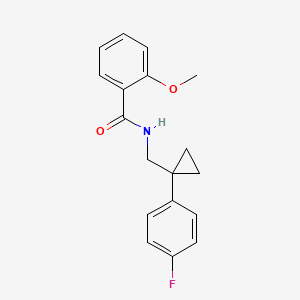

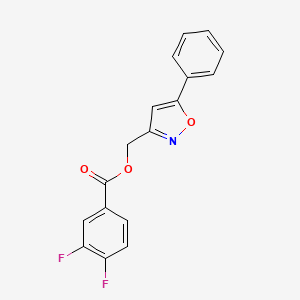

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a cyclopropyl group, an azetidine ring, and a phenyl ring with an ethylthio substituent .

科学的研究の応用

Catalytic Applications

- A study by Ozcubukcu et al. (2009) discusses a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand used in Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloadditions (CuAAC), highlighting its efficiency and compatibility with free amino groups, which might relate to the azetidin-1-yl and triazol-1-yl groups in the compound (Ozcubukcu et al., 2009).

Synthesis and Characterization

- Abosadiya et al. (2018) detailed the synthesis and characterization of new 1,2,4-Triazole and Triazolidin derivatives, including crystallographic studies, which might provide insights into the structural aspects relevant to (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone (Abosadiya et al., 2018).

Pharmaceutical Applications

- Research by Thomas et al. (2014) on azetidinone derivatives containing 1, 2, 4-triazole for anti-tubercular activity illustrates the potential pharmaceutical applications of such compounds, which could be relevant for this compound (Thomas et al., 2014).

Antimicrobial and Antioxidant Properties

- The study by Saundane and Walmik (2013) on azetidinone and thiazolidinone moieties linked to the indole nucleus, evaluating their antioxidant, antimicrobial, and other biological activities, provides insight into the potential biomedical applications of structurally similar compounds (Saundane & Walmik, 2013).

Anticonvulsant Evaluation

- A study by Rajasekaran et al. (2006) on 1H-tetrazol-5-yl and 1H-benzo[d][1,2,3]triazoles demonstrated their anticonvulsant activity, which might be relevant for exploring the neurological applications of compounds like this compound (Rajasekaran et al., 2006).

将来の方向性

作用機序

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone, also known as 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that regulates cellular responses to low oxygen conditions .

Mode of Action

The compound 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole interacts with its target, the VHL protein, by binding to its active site . This interaction inhibits the function of the VHL protein, leading to an accumulation of HIF in the cell . As a result, the cell responds as if it were in a low-oxygen environment, even when oxygen is plentiful .

Biochemical Pathways

The action of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, recognized by VHL, and subsequently degraded . When the compound inhibits VHL, HIF accumulates and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole’s action include the upregulation of genes involved in angiogenesis, erythropoiesis, and glycolysis . This can lead to increased blood vessel formation, red blood cell production, and a shift in cellular metabolism .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole include the presence of other drugs, the pH of the body’s tissues, and the individual’s metabolic rate . For example, the presence of other drugs could lead to drug-drug interactions, altering the compound’s efficacy .

特性

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-2-23-16-6-4-3-5-14(16)17(22)20-9-13(10-20)21-11-15(18-19-21)12-7-8-12/h3-6,11-13H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYAHEBIMJKNMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2564418.png)

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2564419.png)

![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylpropanamide](/img/structure/B2564420.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564422.png)

![4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2564424.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2564427.png)